2,6-Dimethyl-D,L-tyrosine

描述

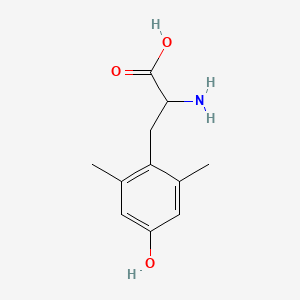

2,6-Dimethyl-D,L-tyrosine is an organic compound with the molecular formula C11H15NO3 It is a derivative of phenylalanine, an essential amino acid, and features a hydroxy group and two methyl groups on the phenyl ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-D,L-tyrosine typically involves the following steps:

Starting Material: The synthesis begins with 4-hydroxy-2,6-dimethylbenzaldehyde.

Aldol Condensation: The benzaldehyde undergoes aldol condensation with glycine to form the corresponding α,β-unsaturated aldehyde.

Reduction: The α,β-unsaturated aldehyde is then reduced to the corresponding alcohol.

Amination: The alcohol undergoes amination to introduce the amino group, forming the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.

化学反应分析

Types of Reactions

2,6-Dimethyl-D,L-tyrosine can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.

Reduction: The amino group can be reduced to an amine.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of 2-amino-3-(4-oxo-2,6-dimethylphenyl)propanoic acid.

Reduction: Formation of 2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

Peptide Synthesis

Role in Peptide Chemistry:

2,6-Dimethyl-D,L-tyrosine serves as a crucial building block in peptide synthesis. Its structural modifications enhance the stability and bioactivity of peptides, making it valuable in developing therapeutic agents. The compound is often used to create modified peptides that exhibit improved pharmacokinetic properties compared to their natural counterparts .

Case Studies:

- Synthesis of Opioid Peptides: Research has shown that incorporating Dmt into opioid peptides significantly enhances their receptor affinity and bioactivity. For instance, studies demonstrated that Dmt-modified peptides exhibited increased analgesic effects in various pain models .

- Microwave-Assisted Synthesis: A recent study reported a microwave-assisted synthesis method for Dmt derivatives, highlighting its efficiency in producing bioactive compounds for further pharmacological evaluation .

Drug Development

Pharmaceutical Applications:

Dmt is extensively studied for its potential in drug development, particularly in designing new analgesics and neuropharmaceuticals. The compound's ability to enhance the efficacy of opioid peptides makes it a candidate for developing medications targeting chronic pain and neurological disorders .

Research Findings:

- Enhanced Analgesic Effects: In vivo studies have shown that Dmt significantly improves the analgesic effects of opioid peptides by increasing their receptor affinity at mu (μ) and delta (δ) opioid receptors. This enhancement is crucial for developing effective pain management therapies with fewer side effects than traditional opioids .

- Novel Opioid Mimetic Agonists: Research has produced novel bioactive compounds containing Dmt that interact with μ- and δ-opioid receptors, demonstrating high selectivity and potency compared to existing opioids .

Bioconjugation

Applications in Bioconjugation:

Dmt is utilized in bioconjugation processes where it facilitates the attachment of biomolecules to drugs or imaging agents. This application improves the targeting capabilities and efficacy of therapeutic agents .

Insights from Research:

Studies indicate that Dmt-modified compounds can enhance the stability and effectiveness of bioconjugates used in targeted drug delivery systems . The ability to modify peptide structures with Dmt allows for tailored interactions with biological targets.

Research on Protein Function

Understanding Protein Interactions:

The incorporation of Dmt into proteins aids researchers in studying protein interactions and functions. By modifying amino acid residues with Dmt, scientists can investigate how such changes affect biological activity, which is vital for understanding disease mechanisms .

Notable Findings:

Research has shown that Dmt can alter the binding affinity of proteins to their ligands, providing insights into molecular mechanisms underlying various physiological processes .

Cosmetic Formulations

Potential in Cosmetic Science:

Dmt is also explored for its antioxidant properties in cosmetic formulations aimed at skin health and anti-aging. Its incorporation into skincare products may enhance their effectiveness by providing additional protective benefits against oxidative stress .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Peptide Synthesis | Building block for modified peptides enhancing stability and bioactivity | Improved pharmacokinetics and therapeutic efficacy in opioid peptides |

| Drug Development | Development of analgesics and neuropharmaceuticals | Enhanced analgesic effects through increased receptor affinity |

| Bioconjugation | Facilitates attachment of biomolecules to drugs or imaging agents | Improved targeting capabilities and stability of therapeutic agents |

| Research on Protein Function | Studies protein interactions affected by amino acid modifications | Insights into disease mechanisms through altered binding affinities |

| Cosmetic Formulations | Explored for antioxidant properties in skincare products | Potential benefits for skin health and anti-aging formulations |

作用机制

The mechanism of action of 2,6-Dimethyl-D,L-tyrosine involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes involved in amino acid metabolism.

Pathways: It can be incorporated into metabolic pathways, influencing the synthesis and degradation of other compounds.

相似化合物的比较

Similar Compounds

Phenylalanine: An essential amino acid with a similar structure but lacking the hydroxy and methyl groups.

Tyrosine: Similar to phenylalanine but with a hydroxy group on the phenyl ring.

Leucine: Another essential amino acid with a branched-chain structure.

Uniqueness

2,6-Dimethyl-D,L-tyrosine is unique due to the presence of both hydroxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity.

生物活性

2,6-Dimethyl-D,L-tyrosine (Dmt) is a modified form of the amino acid tyrosine, known for its significant biological activities, particularly in the context of opioid peptides and receptor interactions. This article explores the synthesis, biological effects, and therapeutic potentials of Dmt, drawing from diverse research findings.

Synthesis of this compound

The synthesis of Dmt has been approached through various methodologies. A notable method involves microwave-assisted Negishi coupling, which allows for efficient production of Boc-2′,6′-dimethyl-L-tyrosine in just three steps. This method has been highlighted for its utility in creating derivatives that maintain high affinity for μ-opioid receptors while enhancing metabolic stability against degradation .

Receptor Affinity and Functional Bioactivity

Dmt has been shown to enhance the receptor affinity and functional bioactivity of various opioid peptides. For instance, studies have indicated that incorporating Dmt into peptide structures significantly improves their analgesic properties without increasing toxicity . The structural modification leads to a more stable interaction with opioid receptors, resulting in prolonged analgesic effects.

Table 1: Comparison of Opioid Peptides with and without Dmt

| Peptide Structure | μ-Receptor Affinity (Ki, nM) | Analgesic Efficacy (IC50, nM) |

|---|---|---|

| Original Peptide | 0.12 | 0.53 |

| Dmt-Modified Peptide | 0.021 | 1.7 |

Data indicates that Dmt-modified peptides exhibit significantly higher μ-receptor affinity compared to their original counterparts .

In Vitro and In Vivo Studies

In vitro studies have demonstrated that Dmt-containing peptides show full agonist behavior at NOP receptors when tested in CHO cells transfected with recombinant receptors. The results indicated a dose-dependent response, showcasing the compound's potential as a therapeutic agent in pain management .

In vivo studies further corroborate these findings, where Dmt-modified compounds displayed antinociceptive efficacy significantly greater than traditional opioids like morphine. For example, one study reported that a Dmt-containing peptide exhibited analgesic effects that were 65 to 71 times more potent than morphine in murine models .

Case Study 1: Analgesic Potency

A study investigated the analgesic potency of a Dmt-containing peptide in a tail-flick test on rats. The results showed that the peptide provided significant pain relief with minimal side effects typically associated with opioid use, such as tolerance and motor impairment .

Case Study 2: Structural Optimization

Research focused on optimizing peptide structures by substituting tyrosine with Dmt revealed enhanced bioactivity and stability. The incorporation of Dmt not only improved receptor interactions but also influenced the conformation of the peptides, leading to increased efficacy in both analgesic activity and receptor selectivity .

属性

IUPAC Name |

2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-6-3-8(13)4-7(2)9(6)5-10(12)11(14)15/h3-4,10,13H,5,12H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSNDLIKCFHLFKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CC(C(=O)O)N)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30555896 | |

| Record name | 2,6-Dimethyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81806-45-3 | |

| Record name | 2,6-Dimethyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。